3-Methyl-3-(4'-methylpiperidino)propyl benzoate
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Overview
Description
3-Methyl-3-(4’-methylpiperidino)propyl benzoate is a chemical compound with the molecular formula C17H25NO2 and a molecular weight of 275.39 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a piperidine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-Methyl-3-(4’-methylpiperidino)propyl benzoate typically involves the reaction of 3-methyl-3-(4’-methylpiperidino)propanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
3-Methyl-3-(4’-methylpiperidino)propyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-Methyl-3-(4’-methylpiperidino)propyl benzoate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(4’-methylpiperidino)propyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound can influence signal transduction and metabolic processes .
Comparison with Similar Compounds
3-Methyl-3-(4’-methylpiperidino)propyl benzoate can be compared with other similar compounds, such as:
3-(2-Methylpiperidino)propyl benzoate: This compound has a similar structure but differs in the position of the methyl group on the piperidine ring.
3-(4-Methylpiperidino)propyl benzoate: This compound lacks the additional methyl group on the propyl chain, making it less sterically hindered.
3-(4-Methylpiperidino)butyl benzoate: This compound has a longer alkyl chain, which can affect its chemical reactivity and biological activity
3-Methyl-3-(4’-methylpiperidino)propyl benzoate stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
64050-29-9 |
---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3-(4-methylpiperidin-1-yl)butyl benzoate |
InChI |
InChI=1S/C17H25NO2/c1-14-8-11-18(12-9-14)15(2)10-13-20-17(19)16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3 |
InChI Key |
LJDVATIOWGCFIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(C)CCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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